ent Atomoxetine-d3, Hydrochloride is a stable isotope-labeled version of Atomoxetine, which is a selective norepinephrine reuptake inhibitor primarily used in the treatment of attention deficit hyperactivity disorder. The compound is identified by the chemical formula and has a molecular weight of approximately 294.83 g/mol. This compound serves as a valuable reference standard in scientific research, particularly in quantitative analysis and pharmacokinetic studies.
ent Atomoxetine-d3, Hydrochloride is classified under the category of pharmaceutical compounds and is specifically utilized in research settings for its isotopic labeling. It is sourced from various chemical suppliers that specialize in providing reference standards for analytical chemistry, such as BenchChem and Cayman Chemical .
The synthesis of ent Atomoxetine-d3, Hydrochloride involves modifying existing synthetic routes for Atomoxetine to incorporate deuterium labeling. The general synthetic pathway includes:
This process may vary slightly depending on the specific laboratory protocols and desired purity levels.
The molecular structure of ent Atomoxetine-d3, Hydrochloride can be represented as follows:
The structural representation can be visualized through chemical drawing software or databases such as PubChem .
ent Atomoxetine-d3, Hydrochloride can undergo several types of chemical reactions:
The choice of reagents and conditions will dictate the major products formed during these reactions, which could include ketones, alcohols, or amines depending on the specific pathway taken .
The mechanism of action of ent Atomoxetine-d3, Hydrochloride mirrors that of Atomoxetine itself. It primarily functions as an inhibitor of the norepinephrine transporter, which prevents the reuptake of norepinephrine in synaptic clefts. This leads to an increase in norepinephrine levels in the brain, enhancing neurotransmission associated with attention and focus. Additionally, it modulates dopamine uptake in specific brain regions, contributing to its therapeutic effects .
Relevant data regarding these properties can be found in chemical databases such as PubChem .
ent Atomoxetine-d3, Hydrochloride has several important applications in scientific research:
This compound plays a crucial role in advancing research methodologies and understanding pharmacological effects within various scientific domains.
The deuterium atoms are incorporated at the N-methyl group, replacing all three hydrogen atoms (CD₃), as confirmed by mass spectrometry and ²H-NMR [3] [6]. Key characteristics include:
ent-Atomoxetine-d₃, hydrochloride has the molecular formula C₁₇H₁₉D₃ClNO and a molecular weight of 294.83 g/mol [3] [10]. Crystallographic data for non-deuterated atomoxetine hydrochloride (Form A) reveal:
Table 1: Structural and Crystallographic Specifications
Property | Value | Method of Analysis |
---|---|---|
Molecular Formula | C₁₇H₁₉D₃ClNO | High-Resolution MS |
Molecular Weight | 294.83 g/mol | ESI-MS |
Deuterium Position | N-methyl group (CD₃) | ²H-NMR, LC-MS |
Characteristic XRD Peaks | 13.7°, 17.3°, 18.7° (2θ) | Powder X-ray Diffraction |
Melting Point | 149–152°C | Differential Scanning Calorimetry |
Table 2: Solubility Profile in Common Solvents
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
Chloroform | 10–15 | 25°C, stirring |
Methanol | 20–25 | 25°C, stirring |
Water | <0.1 | 25°C |
Ethyl Acetate | 5–10 | 25°C, stirring |
Two primary routes are employed:1. Deuterium Incorporation via Reductive Amination:- Step 1: Condensation of 3-(2-methylphenoxy)-3-phenylpropanal with ammonium acetate.- Step 2: Reduction using sodium cyanoborohydride-d₄ (NaBD₃CN) to yield N-d₃-amine [3] [10].2. Late-Stage Isotope Exchange:- Methylation of des-methyl atomoxetine with iodomethane-d₃ (CD₃I) in the presence of a base (e.g., K₂CO₃):$$\ce{(S)-3-(2-methylphenoxy)-3-phenylpropan-1-amine + CD3I ->[K2CO3][DMF] ent-Atomoxetine-d3}$$- The product is converted to hydrochloride salt using HCl/EtOAc [3] [8].
Yields typically range from 70–85%, with purity enhanced via recrystallization from methanol/diethyl ether [3] [6].
Table 3: Comparison of Synthetic Approaches
Method | Yield (%) | Isotopic Purity (%) | Key Advantage |
---|---|---|---|
Reductive Amination (NaBD₃CN) | 75–80 | 95–97 | Avoids strong bases |
Late-Stage Methylation (CD₃I) | 80–85 | 98–99 | Higher regioselectivity |
Critical quality attributes (enantiomeric excess, isotopic purity) are monitored using chiral LC-MS with a Chirobiotic™ V column and methanol/ammonium acetate mobile phase [3] [10].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0